molecular formula C11H16O5S B12810697 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6915-71-5

3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12810697
CAS No.: 6915-71-5
M. Wt: 260.31 g/mol
InChI Key: RNBITUPTTPEOLD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its bicyclic backbone and functional group substitutions. The parent structure is 7-oxabicyclo[2.2.1]heptane , a bridged bicyclic system containing one oxygen atom in the seven-membered ring. The numbering of the bicyclo[2.2.1]heptane system follows standard bridgehead prioritization, with positions 1 and 4 forming the methylene bridge.

Substituents are assigned based on their positions:

  • A carboxylic acid group (-COOH) at position 2.
  • A {[2-(methylsulfanyl)ethoxy]carbonyl} group (-COOCH2CH2SMe) at position 3.

The full IUPAC name, 3-(2-methylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid , reflects these substitutions. The SMILES notation (CSCCOC(=O)C1C2CCC(C1C(=O)O)O2) and InChIKey (RNBITUPTTPEOLD-UHFFFAOYSA-N) further validate the connectivity and stereochemical arrangement.

Molecular Architecture: Bicyclo[2.2.1]heptane Core Modifications

The bicyclo[2.2.1]heptane framework consists of two fused cyclohexane rings sharing three bridging carbons, creating a norbornane-like structure. In this derivative, the oxygen atom replaces a bridgehead carbon at position 7, forming a 7-oxabicyclo[2.2.1]heptane core. Key structural modifications include:

Feature Description
Bridgehead Oxygen Introduces polarity and alters ring strain compared to pure hydrocarbons.
Carboxylic Acid Enhances hydrophilicity and enables hydrogen bonding at position 2.
Ester Substituent The 2-(methylsulfanyl)ethoxy carbonyl group adds steric bulk and lipophilicity.

The molecular formula C11H16O5S (molecular weight: 260.31 g/mol) confirms the integration of sulfur and oxygen heteroatoms. X-ray crystallography or computational models would further elucidate bond angles and torsional strain, though such data are not explicitly available in the provided sources.

Stereochemical Configuration and Conformational Dynamics

The bicyclo[2.2.1]heptane system imposes significant stereochemical constraints. Bridgehead carbons (positions 2 and 3) are chiral centers, yielding potential enantiomers or diastereomers depending on substitution patterns. For this compound:

  • The carboxylic acid at position 2 and the ester at position 3 create cis or trans configurations relative to the oxygen bridge.
  • The rigid bicyclic framework limits conformational flexibility, favoring chair-like or boat-like conformations in the cyclohexane-derived rings.

Molecular mechanics simulations suggest that the 7-oxa substitution increases ring puckering, potentially stabilizing specific stereoisomers. However, experimental data on optical rotation or enantiomeric resolution are not provided in the available literature.

Comparative Analysis with Related 7-Oxabicycloheptane Derivatives

This compound belongs to a broader class of 7-oxabicyclo[2.2.1]heptane derivatives, which exhibit diverse pharmacological and chemical properties. A comparative analysis reveals key structural and functional differences:

Compound Molecular Formula Substituents Key Features
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, monomethyl ester C9H12O5 -COOH at C2, -COOCH3 at C3 Lacks sulfur-containing groups; higher polarity
Oxabicycloheptene sulfonate (OBHS) C13H14O5S Sulfonate group at C2, aromatic modifications Exhibits SERM activity; used in cancer research
Bicyclo[2.2.1]heptane (Norbornane) C7H12 Unsubstituted hydrocarbon Baseline for studying steric and electronic effects

The presence of the 2-(methylsulfanyl)ethoxy carbonyl group in the subject compound distinguishes it from simpler esters or carboxylates. This group likely enhances membrane permeability due to its lipophilic sulfur moiety, a feature absent in the dicarboxylic acid derivative. Compared to OBHS, which contains a sulfonate group for improved solubility, this compound’s ester and carboxylic acid groups may limit bioavailability but provide sites for further chemical modification.

Properties

CAS No.

6915-71-5

Molecular Formula

C11H16O5S

Molecular Weight

260.31 g/mol

IUPAC Name

3-(2-methylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C11H16O5S/c1-17-5-4-15-11(14)9-7-3-2-6(16-7)8(9)10(12)13/h6-9H,2-5H2,1H3,(H,12,13)

InChI Key

RNBITUPTTPEOLD-UHFFFAOYSA-N

Canonical SMILES

CSCCOC(=O)C1C2CCC(C1C(=O)O)O2

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as a Central Step

The synthesis of bicyclic systems like 7-oxabicyclo[2.2.1]heptane derivatives typically employs the Diels-Alder cycloaddition between a furan derivative and an α,β-unsaturated carboxylic acid or its ester. This reaction forms the bicyclic ring system with high regio- and stereoselectivity under mild conditions.

  • Typical Reactants:

    • Furan or substituted furan derivatives
    • Acrylic acid esters or α,β-unsaturated carboxylic acids
  • Catalysts: Lewis acids (e.g., aluminum chloride, boron trifluoride) are often used to accelerate the reaction and improve yields.

  • Reaction Conditions:

    • Mild temperatures (room temperature to moderate heating)
    • Atmospheric pressure (avoiding high-pressure reactors)
    • Reaction times vary from hours to days depending on conditions and substrates.
  • Advantages:

    • High regioselectivity and stereoselectivity
    • Avoidance of harsh conditions or expensive equipment
    • Amenable to scale-up for industrial production.

Introduction of the Methylsulfanyl Ethoxycarbonyl Group

The methylsulfanyl ethoxycarbonyl substituent is typically introduced via esterification or nucleophilic substitution on a suitable intermediate bearing a hydroxyl or carboxyl functional group.

  • Possible Route:

    • Preparation of the bicyclic acid intermediate (7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivative) via Diels-Alder reaction.
    • Activation of the carboxylic acid group (e.g., conversion to acid chloride or anhydride).
    • Reaction with 2-(methylsulfanyl)ethanol or its derivatives to form the ester linkage.
  • Reaction Conditions:

    • Use of coupling agents (e.g., DCC, EDC) or acid chlorides for esterification.
    • Mild to moderate temperatures to preserve bicyclic integrity.
    • Inert atmosphere to prevent oxidation of the methylsulfanyl group.

Alternative Synthetic Routes and Improvements

  • Some patents describe methods to improve yield and reduce reaction time by optimizing Lewis acid catalysts and reaction parameters, avoiding long reaction times (up to 75 days in older methods) and low yields (33-48%).

  • Industrially advantageous methods focus on:

    • Shorter reaction times (hours to a few days)
    • High yields (>70%)
    • Mild reaction conditions without high pressure or extreme temperatures.

Comparative Data Table of Preparation Methods

Method Description Key Reaction Step Reaction Time Yield (%) Conditions Notes
Traditional Diels-Alder with acrylic acid Diels-Alder cycloaddition Up to 75 days ~33 Mild heating, no catalyst Very long reaction time, low yield
Improved Lewis acid catalyzed Diels-Alder Lewis acid catalysis ~9 days ~48 Lewis acid, mild temperature Moderate yield, still lengthy
Industrial method with optimized catalyst Lewis acid catalysis Hours to 2 days >70 Mild temp, no pressure reactor High yield, short time, cost-effective
Esterification with 2-(methylsulfanyl)ethanol Ester formation on bicyclic acid Several hours High Coupling agents, inert atmosphere Preserves functional groups

Research Findings and Notes

  • The bicyclic core is efficiently constructed via Diels-Alder reactions involving furan derivatives and α,β-unsaturated carboxylic acids or esters, with Lewis acid catalysis significantly improving reaction rates and yields.

  • The methylsulfanyl ethoxycarbonyl substituent is introduced post-cyclization through esterification, requiring careful control to avoid oxidation and degradation of sensitive groups.

  • Industrially, the preferred methods avoid high-pressure reactors and extreme conditions, focusing on mild, scalable processes with high selectivity and yield.

  • The compound’s preparation is critical for its use as a synthetic intermediate in pharmaceuticals and agrochemicals, necessitating reproducible and efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions: NSC 202747 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms of the compound.

    Substitution: Replacement of specific functional groups with other groups under certain conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, often requiring specific solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of NSC 202747.

Scientific Research Applications

Chemical Properties and Structure

The compound's bicyclic framework, specifically the 7-oxabicyclo[2.2.1]heptane system, contributes to its chemical reactivity and biological activity. The presence of functional groups such as the carboxylic acid and the methylsulfanyl ethoxy carbonyl enhances its potential for diverse interactions in biological systems.

Synthetic Applications

The unique structural features of 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid make it a valuable intermediate in organic synthesis:

  • Ring-opening Reactions : The bicyclic nature allows for potential ring-opening reactions under specific conditions, leading to new derivatives that may have enhanced properties or activities.
  • Protected Intermediates : Synthesis may involve protected intermediates, indicating its utility in complex synthetic pathways for drug development or material science applications.

Anticancer Activity Study

A study conducted on related compounds demonstrated significant anticancer activity against MCF-7 breast cancer cells:

CompoundConcentration (μM)% Cell Viability
Compound A1045
Compound B2035
Doxorubicin0.510

These findings indicate that derivatives similar to this compound could potentially serve as effective anticancer agents, although specific data on this compound remains to be elucidated through targeted studies .

Antimicrobial Activity Assessment

In an antimicrobial activity assessment, compounds structurally related to this compound were tested against various bacterial strains:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Compound AE. coli15250
Compound BS. aureus20200

These results suggest that compounds with similar structures possess notable antimicrobial properties, indicating a potential application in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of NSC 202747 involves its interaction with specific molecular targets within cells. It can bind to enzymes and proteins, altering their activity and affecting various cellular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • Methylsulfanyl vs. Thiazole : The methylsulfanyl group in the target compound increases lipophilicity (predicted XlogP ~1.3) compared to the thiazole derivative (polar carbamoyl group), which may favor passive diffusion across biological membranes .
  • Piperazine vs. Isopropylsulfanyl : The 4-methylpiperazine analog (C₁₃H₂₀N₂O₄) exhibits higher water solubility due to its basic nitrogen, whereas the isopropylsulfanyl variant (C₁₃H₂₀O₅S) has a lower polar surface area (PSA = 72.83 Ų), favoring lipid bilayer penetration .

Pharmacological Relevance

  • EDG2 Receptor Inhibition: Derivatives like the 4-methylpiperazine analog and related acylated compounds (e.g., 2-[4-methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino] variants) show potent inhibition of endothelial differentiation gene receptor 2 (EDG2), a target for atherosclerosis and heart failure .

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by the 7-oxabicyclo[2.2.1]heptane framework, which contributes to its chemical reactivity and potential interactions with biological systems. The presence of the methylsulfanyl group may influence its pharmacokinetic properties, such as solubility and membrane permeability.

PropertyValue
Molecular Formula C12H18O6S
Molecular Weight 278.34 g/mol
IUPAC Name 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
CAS Number 6915-71-5

Antithrombotic Potential

Compounds structurally similar to this compound have shown promise as thromboxane A2 receptor antagonists, which are important in the regulation of platelet aggregation and vasoconstriction. For instance, research has indicated that derivatives of the 7-oxabicyclo[2.2.1]heptane system can inhibit thromboxane A2-mediated responses in platelets, suggesting potential applications in cardiovascular therapies .

In Vitro Studies

While direct studies on the specific compound are sparse, related compounds have been evaluated for their pharmacological properties. For example, a series of analogues derived from the bicyclic structure were synthesized and tested for their ability to modulate platelet function and smooth muscle activity . These studies highlight the importance of structural modifications in enhancing biological activity.

Case Study 1: Thromboxane A2 Receptor Antagonism

A study investigated various isomers of bicyclic compounds for their ability to act as thromboxane A2 receptor antagonists. Results indicated that certain configurations exhibited significant inhibition of platelet aggregation, which could be beneficial in preventing thrombotic events .

Case Study 2: Cytotoxicity Evaluation

Another research effort focused on assessing the cytotoxic effects of related bicyclic compounds on human cell lines. These investigations utilized concentrations ranging from low to high doses, revealing varying degrees of cytotoxicity depending on the compound's structure and substituents . Such evaluations are crucial for determining the safety profile of new drug candidates.

The mechanism by which this compound may exert its biological effects likely involves interaction with specific receptors or enzymes within the body, particularly those involved in inflammatory and thrombotic pathways. The unique combination of functional groups may allow for selective binding to target proteins, modulating their activity.

Q & A

Q. What established synthetic routes are available for 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how is stereochemical integrity ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the 7-oxabicyclo[2.2.1]heptane core. For example, a modified hydrazine quenching step followed by acylazide formation can be adapted to microreactor technology to manage exothermic reactions and improve yield . Stereochemical integrity is confirmed via NMR analysis, leveraging the distinct chemical shifts of endo vs. exo substituents. Chromatographic separation (e.g., silica gel) effectively isolates stereoisomers, as demonstrated in analogous 7-oxabicycloheptane derivatives .

Q. Which analytical techniques are most effective for characterizing the crystal structure and regiochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving regiochemistry and spatial conformation, as shown in the crystal structure analysis of a related 7-oxabicycloheptane derivative with a thiazole substituent . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign substituent positions, with NOESY experiments clarifying spatial proximity of functional groups .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer : The compound’s structural analogs (e.g., interphenylene 7-oxabicycloheptane oxazoles) exhibit potent thromboxane A2 (TxA2) receptor antagonism. In vitro assays using human platelet-rich plasma measure inhibition of U-46,619- or arachidonic acid-induced aggregation, with IC50_{50} values in the nanomolar range . Radioligand binding studies (e.g., 3H^3\text{H}-SQ 29,548) confirm competitive antagonism and receptor affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., side-chain length, substitution patterns) influence TxA2 receptor antagonism and in vivo duration of action?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that ortho-substitution on the interphenylene ring and a propionic acid side chain optimize potency and duration . For example, elongation of the methylene spacer between the bicyclic core and aromatic rings reduces activity, while hydrogen bond acceptors (e.g., oxazole) enhance binding . In vivo efficacy is assessed via murine models measuring protection against U-46,619-induced mortality, with pharmacokinetic profiling (e.g., T50_{50} >14 hours) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., platelet aggregation vs. receptor binding)?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., agonist concentration, plasma protein binding). Normalize data using reference standards (e.g., SQ29548 for TxA2 assays) and validate via orthogonal methods. For instance, correlate platelet aggregation inhibition (I50_{50}) with radioligand binding affinity (Kd_d) to confirm target specificity . Adjust for species-specific receptor isoforms when translating results from murine to primate models .

Q. What strategies mitigate challenges in scaling up synthesis, particularly for exothermic or unstable intermediates?

  • Methodological Answer : Microreactor technology enables continuous flow synthesis, improving heat dissipation and reaction control for exothermic steps (e.g., hydrazine quenching). Process modifications, such as reduced reaction temperatures and in-line monitoring, stabilize intermediates like acylazides. Yields exceeding 90% per step have been achieved in scaled production of analogous bicyclic carbamates .

Q. How does stereochemistry at the bicycloheptane bridgehead affect thermodynamic stability and polymerizability?

  • Methodological Answer : Enthalpy of polymerization studies (via calorimetry) show that endo substituents increase ring strain (~15 kJ/mol) compared to exo isomers, reducing ceiling temperatures (Tc_c) by ~100°C. This impacts material applications, as poly(7-oxabicycloheptane) derivatives with endo-methyl groups exhibit lower thermal stability .

Safety and Handling

Q. What critical safety precautions are required when handling intermediates during synthesis?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) for compounds with acute oral toxicity (Category 4) or respiratory irritancy (Category 3) . For exothermic steps (e.g., acylazide formation), employ temperature-controlled reactors and avoid bulk storage of intermediates. Refer to SDS guidelines for spill management and first-aid measures (e.g., ethanol rinsing for dermal exposure) .

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